Cas no 13509-52-9 (1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione)

1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione is a methylated pyrimidine derivative with a well-defined heterocyclic structure. This compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in synthetic applications. Its methyl substituents enhance lipophilicity, making it suitable for studies involving hydrophobic interactions or modified nucleobase analogs. The compound’s rigid pyrimidine core allows for predictable reactivity in substitution or condensation reactions, serving as a versatile intermediate in pharmaceutical and agrochemical research. Its purity and consistent performance make it a reliable choice for mechanistic investigations or as a building block in heterocyclic chemistry.
1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione structure
13509-52-9 structure
Product Name:1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione
CAS No:13509-52-9
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD00234354
CID:209298
PubChem ID:26075
Update Time:2025-05-23

1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione
    • 1,?3,?6-?trimethyl-2,?4(1H,?3H)?-?Pyrimidinedione
    • 1,3,4-TRIMETHYL URACIL
    • 2,4(1H,3H)-Pyrimidinedione,1,3,6-trimethyl-
    • 1,3,6-trimethylpyrimidine-2,4-dione
    • 1,3,6-Trimethyluracil
    • 1,3,6-Trimethyl-1H,3H-pyrimidine-2,4-dione
    • 1,3,6-Trimethyl-2,4(1H,3H)-pyrimidinedione
    • Uracil, 1,3,6-trimethyl-
    • 2,4(1H,3H)-Pyrimidinedione, 1,3,6-trimethyl-
    • GRDXZRWCQWDLPG-UHFFFAOYSA-N
    • 1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • AK115469
    • 1,3,4-Trimethyluracil
    • 1,3,6-trimethyl-1,3-dihydropyrimidine-2,4-dione
    • FT-0690854
    • CS-W006928
    • MFCD00234354
    • A887753
    • SB57818
    • DTXSID00159249
    • SCHEMBL91340
    • DS-2793
    • SY108548
    • SR-01000398992
    • NS00024372
    • SR-01000398992-1
    • AKOS002304148
    • 13509-52-9
    • EINECS 236-838-0
    • 1,3,6-Trimethyl uracil, >=95%
    • STL581704
    • DA-30495
    • DTXCID7081740
    • ALBB-035806
    • MDL: MFCD00234354
    • Inchi: 1S/C7H10N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h4H,1-3H3
    • InChI Key: GRDXZRWCQWDLPG-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(C=C(C)N1C)=O

Computed Properties

  • Exact Mass: 154.07400
  • Monoisotopic Mass: 154.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6
  • XLogP3: -0.2

Experimental Properties

  • Density: 1.160±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 114-115 ºC
  • Boiling Point: 222.1±23.0 ºC (760 Torr),
  • Flash Point: 87.8±15.0 ºC,
  • Refractive Index: 1.507
  • Solubility: Slightly soluble (10 g/l) (25 º C),
  • PSA: 44.00000
  • LogP: -0.60760

1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione Pricemore >>

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1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione Suppliers

Amadis Chemical Company Limited
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(CAS:13509-52-9)1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione
Order Number:A887753
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:22
Price ($):486.0
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1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione Related Literature

Additional information on 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione

Introduction to 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione (CAS No: 13509-52-9)

1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione, identified by its Chemical Abstracts Service (CAS) number 13509-52-9, is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyrimidine derivatives family, a class of molecules widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural framework of 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione features a central pyrimidine ring substituted with three methyl groups at the 1-, 3-, and 6-positions, along with two carbonyl groups at the 2- and 4-positions. This unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

The synthesis of 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions that highlight the compound's reactivity and versatility. One common synthetic route involves the condensation of acetone with urea or thiourea under acidic conditions, followed by methylation to introduce the methyl groups at the specified positions. Alternatively, cyclization reactions starting from appropriate precursors such as malononitrile derivatives can also be employed. The presence of the two carbonyl groups makes this compound a useful building block for further functionalization via oxidation, reduction, or nucleophilic addition reactions. These synthetic pathways underscore the compound's importance as a versatile intermediate in constructing more complex molecular architectures.

In recent years, 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione has been explored for its potential applications in pharmaceutical research. Pyrimidine derivatives are well-documented for their role as pharmacophores in various therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The structural features of 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione, particularly the electron-deficient nature of the pyrimidine ring and the presence of reactive carbonyl groups, make it an attractive scaffold for designing molecules with targeted biological activities. For instance, modifications at the methyl-substituted positions could alter electronic properties and influence interactions with biological targets.

Recent studies have demonstrated the utility of 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione in developing novel heterocyclic compounds with enhanced pharmacological properties. Researchers have investigated its derivatives as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound's ability to undergo further chemical modifications allows for fine-tuning of its biological activity. For example, introducing nitrogen-containing substituents or other heteroatoms can modify its binding affinity to specific proteins or enzymes. Such modifications are crucial in drug discovery pipelines where optimizing molecular interactions is key to achieving desired therapeutic effects.

The role of computational chemistry has also been instrumental in understanding the reactivity and potential applications of 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione. Advanced computational methods such as density functional theory (DFT) and molecular dynamics simulations have enabled researchers to predict reaction outcomes and optimize synthetic routes with greater precision. These computational tools have been particularly valuable in exploring how structural variations influence biological activity. By modeling interactions between 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione derivatives and biological targets at an atomic level, scientists can gain insights into mechanisms of action and design molecules with improved efficacy and selectivity.

Moreover,the compound's significance extends beyond pharmaceutical applications to materials science and agrochemicals. Pyrimidine-based compounds are frequently employed in designing dyes、coordination polymers、and specialty chemicals due to their stability and tunable electronic properties. In agrochemical research,derivatives of 1,3,6-trimethylpyrimidine—2,4(1h,3h)—diones have been explored as intermediates for synthesizing herbicides、insecticides、and fungicides,contributing to sustainable agricultural practices by enhancing crop protection strategies。

The future prospects for 1,3,6-trimethylpyrimidine—2,4(1h,3h)—diones are promising,with ongoing research aimed at expanding its utility across multiple domains。Advances in synthetic methodologies will continue to unlock new possibilities for creating structurally diverse derivatives with tailored properties。Collaborative efforts between academia and industry will be essential in translating laboratory discoveries into practical applications that benefit society。As our understanding of molecular interactions deepens,the potential roles for this versatile compound will undoubtedly continue to evolve。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13509-52-9)1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione
A887753
Purity:99%
Quantity:25g
Price ($):486.0
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